![molecular formula C14H10Cl3NOS B2395107 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 285980-82-7](/img/structure/B2395107.png)

2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

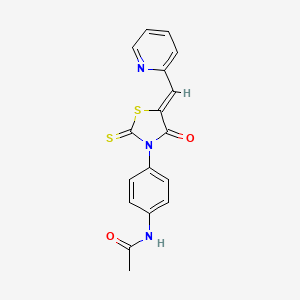

“2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C14H10Cl3NOS . This compound is listed in various chemical databases, but detailed information about its properties and uses is limited .

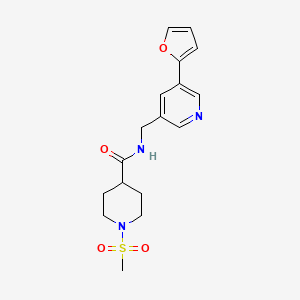

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central acetamide group (CH3CONH2) attached to a 4-chlorophenyl group and a 2,3-dichlorophenyl group . The presence of the sulfanyl group (-SH) attached to the 4-chlorophenyl group indicates that this compound may have interesting chemical properties .

Mechanism of Action

CPF works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. When this enzyme is inhibited, the levels of acetylcholine in the nervous system become elevated, leading to paralysis and death in insects. In mammals, CPF is rapidly metabolized and excreted, so it does not have the same toxic effects as in insects.

Biochemical and Physiological Effects

CPF has been shown to have a variety of biochemical and physiological effects in mammals. It has been shown to cause increased levels of acetylcholine in the brain, as well as increased levels of dopamine. In addition, CPF has been shown to affect the development of the nervous system, as well as the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using CPF in lab experiments is that it is a relatively safe compound, with low toxicity in mammals. In addition, CPF is relatively easy to obtain and is relatively inexpensive. The main limitation of using CPF in lab experiments is that it is rapidly metabolized and excreted, so its effects may not be as long-lasting as with other insecticides.

Future Directions

There are many potential future directions for research involving CPF. These include further studies on the biochemical and physiological effects of CPF, as well as studies on the effects of CPF on the development of the nervous system and the immune system. In addition, studies could be conducted to investigate the effects of CPF on other types of organisms, such as aquatic organisms, and to develop more effective methods of controlling insect pests using CPF. Finally, studies could be conducted to investigate the potential for CPF to be used as a pesticide in human health applications.

Synthesis Methods

CPF is synthesized from two compounds, 4-chlorophenylsulfanylacetamide and 2,3-dichlorophenylacetyl chloride. The two compounds are reacted in a reaction vessel at a temperature of about 80°C in the presence of a base catalyst, such as sodium carbonate. The reaction is then quenched with aqueous hydrochloric acid, and the resulting product is then extracted with ethyl acetate. The crude product is then purified by recrystallization to give the desired CPF product.

Scientific Research Applications

CPF is used in scientific research to study the effects of insecticides on the nervous system. It has been used to study the effects of insecticides on the acetylcholinesterase enzyme, which is important in the nervous system. It has also been used to study the effects of insecticides on the neurotransmitter dopamine and the effects of insecticides on the development of insect larvae.

Safety and Hazards

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(2,3-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NOS/c15-9-4-6-10(7-5-9)20-8-13(19)18-12-3-1-2-11(16)14(12)17/h1-7H,8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJUPBTVHPHSFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate](/img/structure/B2395025.png)

![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B2395034.png)

![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)

![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)

![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)